N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-19-15-10-9-14(12-16(15)20(2)24(19,22)23)18-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOHJQMCXCOOV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action. The synthesis routes and structure-activity relationships (SAR) will also be discussed, supported by relevant case studies and research findings.
Molecular Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 2034241-51-3 |
The structure includes a benzo[c][1,2,5]thiadiazole moiety fused with a cinnamide group, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive bacteria and mycobacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values in the range of 5-95 μM against Mycobacterium tuberculosis and other bacterial strains .
Case Study: Efficacy Against MRSA
A specific study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that it could inhibit bacterial growth effectively while maintaining a favorable safety profile .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines.
- Cytotoxic Profile : Research indicated that this compound showed low cytotoxicity against primary porcine monocyte-derived macrophages while exhibiting potent activity against cancer cell lines .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of NF-kB Pathway : It is hypothesized that the compound may affect the nuclear translocation of NF-kB or its binding to DNA .
- Structure-Activity Relationships (SAR) : Variations in substituents on the phenyl ring have been shown to significantly influence the pro-/anti-inflammatory potential of similar compounds .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic pathways. These methods are crucial for optimizing yields and enhancing biological activity through structural modifications.
Synthetic Pathways
Common synthetic strategies include:
- Oxidation and Reduction Reactions : These reactions help in modifying functional groups to enhance biological efficacy.
- Nucleophilic Substitution Reactions : Introducing different functional groups can lead to derivatives with improved properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives
Compounds sharing the benzo[c][1,2,5]thiadiazole core but differing in substituents and functional groups include:
- Ethyl 2-((4-chlorobenzo[c][1,2,5]thiadiazol-5-yl)oxy)acetate (): Features a chloro substituent at position 4 and an ester-linked oxyacetate group. The absence of dimethyl-dioxido groups and the presence of an ester (vs. amide) highlight divergent reactivity and solubility profiles compared to the target compound.
- 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol (): Contains a nitroso group and hydroxyl substituent, which may enhance electrophilicity or coordination capacity compared to the dimethyl-dioxido system.
Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Derivatives
| Compound | Substituents | Functional Group | Key Structural Differences |
|---|---|---|---|
| Target Compound | 1,3-dimethyl, 2,2-dioxido | Cinnamamide | - |
| Ethyl 2-((4-chlorobenzo[...]oxy)acetate | 4-chloro, 5-oxy | Acetate ester | Ester vs. amide; chloro vs. methyl |
| 4-Nitrosobenzo[...]thiadiazol-5-ol | 4-nitroso, 5-hydroxy | Hydroxyl, nitroso | Polar substituents vs. dimethyl-dioxido |
Thiazole- and Thiadiazole-Containing Amides
Compounds with thiazole or fused thiadiazole rings and amide linkages provide insights into synthetic strategies and bioactivity:
- N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): Incorporates a thiazole ring and carbohydrazide group. The synthesis involves acetaldehyde-mediated substitution, contrasting with the target compound’s likely amide-coupling route.
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Combines isoxazole and thiazole rings with a carboxamide linker. The crystallographic confirmation of its structure (via XRD) underscores the importance of spectroscopic validation for such compounds.
Table 2: Comparison of Amide-Linked Heterocyclic Compounds
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole core. Critical parameters include:
- Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (DMF or toluene for solubility and reactivity), and inert atmospheres to prevent oxidation .
- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the cinnamoyl group and thiadiazole ring .
- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by HPLC (>95% purity) and NMR for structural confirmation .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methyl groups at positions 1 and 3 of the thiadiazole ring) and amide bond formation .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 375.42 g/mol for a related analog) and fragmentation patterns .
- X-ray Crystallography : For bond-length analysis (e.g., C–N single bonds ~1.47 Å, C=N double bonds ~1.32 Å) in similar thiadiazole derivatives .
Q. What functional groups contribute to its potential bioactivity?
- Methodological Answer : Key groups include:
- Thiadiazole sulfone (2,2-dioxido) : Enhances electron-withdrawing effects, improving binding to biological targets .
- Cinnamamide moiety : The α,β-unsaturated carbonyl system may enable Michael addition reactions with cellular nucleophiles (e.g., cysteine residues) .
- Methyl groups : Steric effects that influence conformational stability and solubility .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified cinnamamide substituents?
- Methodological Answer : Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) for amide coupling vs. non-polar solvents (toluene) for cyclization steps .
- Stoichiometric Adjustments : Excess cinnamoyl chloride (1.2–1.5 eq.) to drive amidation to completion, with base (KCO) to neutralize HCl byproducts .
- Temperature Gradients : Slow heating (e.g., 40–80°C) to avoid side reactions like sulfone decomposition .
- Yield Data : Pilot reactions often report 50–70% yields, requiring iterative optimization .
Q. What analytical approaches resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer :
- Dose-Response Profiling : IC assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to clarify selectivity .
- SAR Studies : Systematic substitution of the cinnamamide aryl group to isolate structural drivers of activity .
- Mechanistic Assays : ROS generation assays or target-specific enzyme inhibition (e.g., topoisomerase II for anticancer activity) .
Q. How do computational methods enhance understanding of its pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) and plasma protein binding .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions .
- Docking Studies : Identification of binding poses with kinases (e.g., EGFR) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
